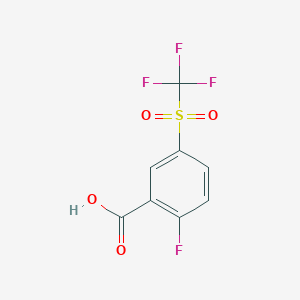

![molecular formula C10H11ClFN3O B2850527 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1417636-92-0](/img/structure/B2850527.png)

1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1266693-72-4 . It has a molecular weight of 242.68 . The IUPAC name for this compound is 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine hydrochloride . It is stored at room temperature and comes in a powder form .

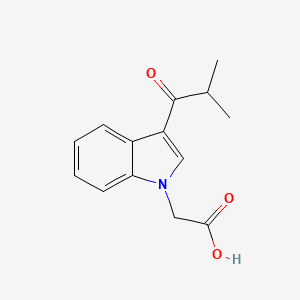

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds, known as oxadiazole . It also contains a fluorophenyl group attached to the oxadiazole ring .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 242.68 . The Inchi Code for this compound is 1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H .Applications De Recherche Scientifique

Synthesis and Material Science Applications

Polymer Development : Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating aromatic diamines with a preformed 1,3,4-oxadiazole ring, including 2-(4-fluorophenyl)-5-(3,5-diaminophenyl)-1,3,4-oxadiazole, demonstrate notable thermal stability and solubility in polar organic solvents. These materials show potential for creating coatings with smooth, pinhole-free surfaces and exhibit blue fluorescence, making them suitable for various technological applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Biological Applications

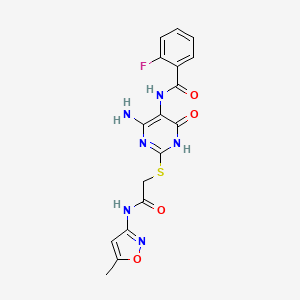

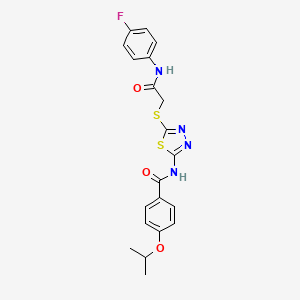

Anticancer Activity : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and showed in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. These compounds were characterized by spectroscopic methods and exhibited cytotoxic effects comparable to the standard 5-fluorouracil in certain cases (Vinayak, Sudha, & Lalita Kumar, 2017).

Antimicrobial and Antifungal Activities : A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, closely related to the structure , demonstrated remarkable anti-TB activity and superior antimicrobial activity, suggesting the potential for developing new treatments against tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Chemical Synthesis and Characterization

Synthetic Methodologies : Efficient synthesis methods for 1,3,4-oxadiazole derivatives, including those with structures similar to 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride, have been developed, providing alternative routes to fully substituted derivatives. These methods offer high yields without the need for catalysts or activation, demonstrating the compound's versatility in chemical synthesis (Ramazani & Rezaei, 2010).

Chemosensors

Fluoride Chemosensors : Novel anion sensors, incorporating 1,3,4-oxadiazole units, have been developed for fluoride sensing. These sensors exhibit selective colorimetric and fluorescence responses to fluoride ions, making them suitable for environmental monitoring and analytical applications (Jiantao Ma et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPTSPIZKCYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)

![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)

![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)

![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)